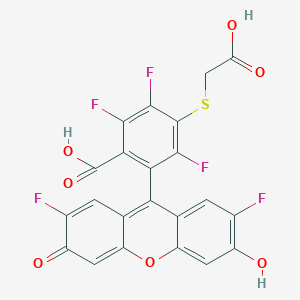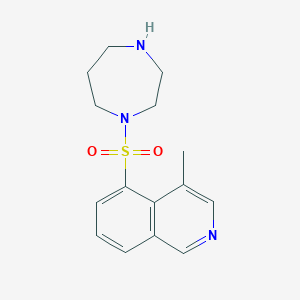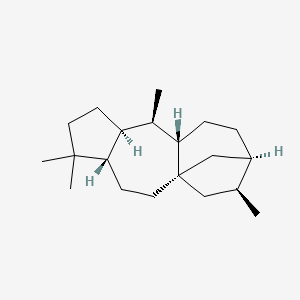
Grayanotoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grayanotoxane is a terpenoid fundamental parent and a diterpene.
Applications De Recherche Scientifique
1. Inhibition of Carbonic Anhydrases
Grayanotoxin III (GTX3) exhibits inhibition of mammalian carbonic anhydrases (CA), which are involved in various physiological processes. GTX3 has shown micromolar inhibition for certain isoforms of CA, indicating its potential as a lead compound for designing novel chemotypes acting as CA inhibitors (Durdağı et al., 2014).
2. Analgesic Effects
Research on mice models demonstrates that grayanotoxin, particularly in mad honey, exhibits significant analgesic activity. This suggests potential benefits against painful conditions like diabetic neuropathy (Gunduz et al., 2014).
3. Histological and Biochemical Effects
A study on rats investigated the histological, immunohistochemical, and biochemical effects of grayanotoxin III. This research provided insights into the dose-dependent effects of GTX-III, highlighting the importance of dosage in studies due to the adverse effects of high doses (Doğanyiğit et al., 2018).
4. Sodium Channel Effects
Grayanotoxin I impacts sodium channels in Schwann cell membranes, indicating the existence of sodium pathways that can be influenced by grayanotoxin and other substances. This research contributes to understanding the effects of grayanotoxin on cell membrane potentials (Villegas et al., 1976).
5. Chemical and Biological Properties
A review of grayanoids from the Ericaceae family summarizes their chemistry, bioactivity, and the potential for these compounds in pharmacology. This includes a focus on their structures, biological activities, and mechanism of action (Li, Liu, & Yu, 2013).
6. Molecular Interaction Studies
Studies on the interaction of grayanotoxin with amino acid residues in sodium channels provide insights into the molecular mechanisms of channel modification. This research is significant in the field of neurobiology and pharmacology (Kimura et al., 2000).
7. Structural and Bioactivity Overview
An overview of grayanane diterpenoids from the Ericaceae family highlights their occurrence, distribution, and diverse biological properties. These findings are crucial for developing new drugs with various therapeutic properties (Li et al., 2019).
8. Effects on Kidney Functions
Research evaluating the effects of grayanotoxin on rat kidney functions indicates the potential impact of grayanotoxin-containing honey on renal functions, emphasizing the importance of dosage in its consumption (Silici et al., 2016).
Propriétés
Formule moléculaire |
C20H34 |
|---|---|
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
(1R,4S,8S,9R,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane |
InChI |
InChI=1S/C20H34/c1-13-11-20-10-8-18-16(7-9-19(18,3)4)14(2)17(20)6-5-15(13)12-20/h13-18H,5-12H2,1-4H3/t13-,14+,15+,16-,17-,18-,20+/m0/s1 |
Clé InChI |
OPCBUBFCCPXFES-NPMIKPEISA-N |
SMILES isomérique |
C[C@H]1C[C@@]23CC[C@H]4[C@@H](CCC4(C)C)[C@H]([C@@H]2CC[C@@H]1C3)C |
SMILES canonique |
CC1CC23CCC4C(CCC4(C)C)C(C2CCC1C3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)
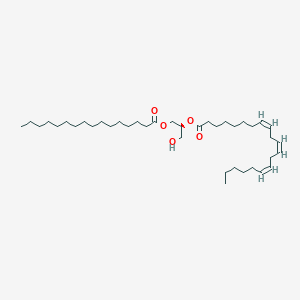
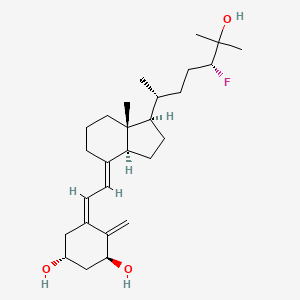
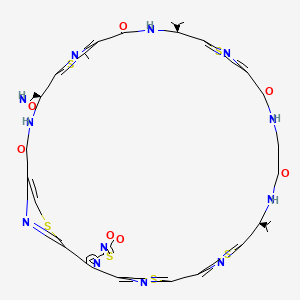
![[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate](/img/structure/B1244243.png)
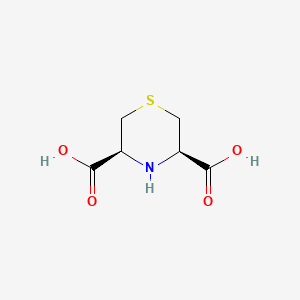
![TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)

![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
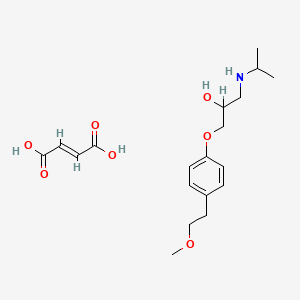
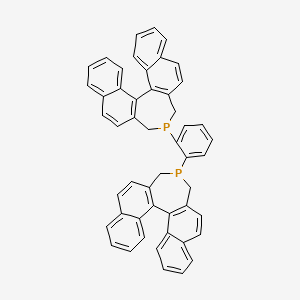
![[4-(Pyrid-3-ylaminomethyl)-2-phenylbenzoyl]methionine methyl ester hydrochloride](/img/structure/B1244255.png)
